4-Cyclopropyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Cyclopropyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a unique combination of cyclopropyl, fluoro, oxan, pyrimidinyl, and piperazinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-Cyclopropyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- N~2~- (4-Cyclopropyl-5-fluoro-6-methyl-2-pyridinyl)-5- [ (3R)-3,4-dimethyl-1-piperazinyl]-N~4~- (1,5-dimethyl-1H-pyrazol-3-yl)-2,4-pyrimidinediamine
Uniqueness
What sets 4-Cyclopropyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H25FN6O |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-cyclopropyl-5-fluoro-6-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C20H25FN6O/c21-18-19(15-1-2-15)24-13-25-20(18)27-7-5-26(6-8-27)17-11-16(22-12-23-17)14-3-9-28-10-4-14/h11-15H,1-10H2 |
InChI Key |
BAYDSNMNIFAYHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)C5CCOCC5)F |
Origin of Product |
United States |
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